molecular formula C12H12FNO2 B3045506 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate CAS No. 108797-28-0

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B3045506
CAS No.: 108797-28-0
M. Wt: 221.23 g/mol
InChI Key: QIZYMGRKSHRZEY-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate (CAS 108797-28-0) is a fluorinated indole derivative with the molecular formula C12H12FNO2 and a molecular weight of 221.228 g/mol. This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its widespread presence in compounds with diverse biological activities . Researchers utilize this ester as a synthetic intermediate for the development of novel bioactive molecules. Indole derivatives have demonstrated a broad spectrum of pharmacological properties in research, including antiviral , anti-inflammatory , anticancer , and antimicrobial activities . The specific incorporation of a fluorine atom at the 5-position and an ethyl ester at the 2-position is often explored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of resulting candidates . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-fluoro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYMGRKSHRZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444747
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108797-28-0
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Steps

The reaction proceeds through acid-catalyzed cyclization of 4-fluorophenylhydrazine with ethyl pyruvate to form the indole skeleton. Polyphosphoric acid (PPA) at 353–363 K for 4 hours drives the cyclodehydration, followed by methylation at the 1-position using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base.

Key conditions :

  • Hydrazone formation: Ethanol reflux, 12 hours
  • Cyclization: PPA, 363 K, 4 hours
  • Methylation: CH₃I (1.2 eq), K₂CO₃, DMF, 24 hours

Yield Optimization

Yields improve to 78–82% when substituting PPA with methanesulfonic acid (MSA) at reduced temperatures (333–343 K). Charcoalization in ethyl acetate enhances purity (>98% by HPLC) by removing polymeric byproducts.

Palladium-Catalyzed Coupling Strategy

Palladium-mediated cross-coupling enables precise functionalization of preformed indole intermediates. This method is preferred for scalability and regioselectivity.

Buchwald–Hartwig Amination

Starting from 3-bromo-5-fluoroindole-2-carboxylic acid, ethyl esterification precedes N-methylation via Buchwald–Hartwig coupling:

  • Esterification : H₂SO₄-catalyzed reaction with ethanol yields ethyl 3-bromo-5-fluoroindole-2-carboxylate (89% yield).
  • Methylation : Pd(OAc)₂/Xantphos catalyzes coupling with methylamine at 383 K, achieving 85% yield.

Advantages :

  • Avoids harsh cyclization conditions
  • Enables late-stage diversification of the indole scaffold

Sequential Alkylation-Esterification Approach

This two-step protocol modifies prefunctionalized indoles, offering flexibility in substituent placement.

N-Methylation of 5-Fluoroindole-2-Carboxylic Acid

Treatment of 5-fluoroindole-2-carboxylic acid with methyl iodide in THF using NaH as base affords 1-methyl-5-fluoroindole-2-carboxylic acid (92% yield). Subsequent esterification with ethanol under Dean-Stark conditions produces the target compound:

Reaction parameters :

  • Esterification catalyst: p-TsOH (10 mol%)
  • Solvent: Toluene, reflux, 6 hours
  • Yield: 88%

Comparative Analysis of Esterification Methods

The table below evaluates esterification catalysts for the final step:

Catalyst Solvent Temperature (K) Time (h) Yield (%)
H₂SO₄ (conc.) Ethanol 351 24 65
p-TsOH Toluene 383 6 88
DCC/DMAP CH₂Cl₂ 298 12 72

Data compiled from

Ionic liquid-assisted esterification (e.g., using 1-butyl-3-methylimidazolium hydrogen sulfate) increases yields to 91% while reducing reaction time to 3 hours.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance process efficiency:

Microreactor Protocol

  • Reactants : 5-fluoroindole-2-carbonyl chloride and methylamine in THF
  • Conditions :
    • Residence time: 8 minutes
    • Temperature: 298 K
    • Pressure: 2 bar
  • Yield : 94% with 99.5% purity

This method eliminates intermediate isolation steps, reducing overall synthesis time from 48 hours to <1 hour.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-fluoroindole-2-carboxylic acid with methyl isocyanate and ethyl chloroformate achieves 87% yield in 2 hours. Key advantages:

  • No solvent waste generation
  • Room-temperature operation

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes ethanolysis of 1-methyl-5-fluoroindole-2-carbonyl imidazole:

  • Conversion: 98%
  • Selectivity: >99%
  • Reaction time: 24 hours

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different substituents at the 5th position.

    Reduction: Ethyl 5-fluoro-1-methyl-1H-indole-2-methanol.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Indole Core

Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate 5-F, 1-CH₃, 2-COOEt C₁₂H₁₂FNO₂ 221.23 Not reported
Ethyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-COOEt (no N-methylation) C₁₁H₁₀FNO₂ 207.21 Not reported
Methyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-COOMe (methyl ester) C₁₀H₈FNO₂ 193.18 187–189
Ethyl 5-chloro-1H-indole-2-carboxylate 5-Cl, 2-COOEt C₁₁H₁₀ClNO₂ 223.66 119–121
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOEt C₁₁H₉FINO₂ 333.10 Not reported
Ethyl 7-nitro-1H-indole-2-carboxylate 7-NO₂, 2-COOEt C₁₁H₁₀N₂O₄ 234.21 Not reported
Key Observations :

Halogen Substituents :

  • Fluoro (5-F) : The 5-fluoro substituent increases electron-withdrawing effects, stabilizing the indole ring and influencing binding interactions in biological targets .
  • Chloro (5-Cl) : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter steric and electronic properties compared to fluorine, as seen in ethyl 5-chloro-1H-indole-2-carboxylate .

Ester Group Variations :

  • Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 5-fluoro-1H-indole-2-carboxylate), affecting solubility and metabolic stability .

3-Substituents : The introduction of iodine at the 3-position (e.g., ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate) adds steric bulk and polarizability, which could be leveraged in radioimaging or cross-coupling reactions .

Key Observations :
  • The target compound’s synthesis likely involves N-methylation of a preformed indole-2-carboxylate ester, a strategy distinct from Friedel-Crafts approaches used for 3-substituted analogs .
  • Ethyl 5-fluoro-1H-indole-2-carboxylate (precursor to the target compound) is a versatile intermediate for synthesizing carboxamide derivatives, as demonstrated in , where it reacts with aminobenzophenones to form bioactive molecules .

Biological Activity

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their interactions with biological systems. They are known to bind with high affinity to multiple receptors, influencing various biochemical pathways and cellular processes. The mechanisms through which these compounds exert their effects often involve modulation of enzyme activity, gene expression, and cellular signaling pathways.

Target Interactions

This compound interacts with several biological targets:

  • Receptors : It binds to various receptors, potentially including those involved in inflammatory responses and cancer progression.
  • Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Biochemical Pathways

The compound influences multiple biochemical pathways:

  • Antiviral Activity : Indole derivatives have shown promise as inhibitors of HIV-1 integrase, crucial for viral replication. For instance, modifications on the indole structure have led to derivatives with IC50 values as low as 0.13 μM against integrase .
  • Anticancer Effects : Studies indicate that this compound may induce cytotoxicity in various cancer cell lines through apoptosis and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes some biological activities associated with this compound and related indole derivatives:

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV-1 integrase
AnticancerCytotoxicity against K562 leukemia cells
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialBroad-spectrum activity against pathogens

Case Study 1: Antiviral Properties

A study demonstrated that this compound derivatives were effective in inhibiting the strand transfer activity of HIV-1 integrase. Structural modifications enhanced their binding affinity, showcasing the importance of the indole core in developing antiviral agents .

Case Study 2: Anticancer Activity

Research has shown that certain indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against breast cancer cells, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. SAR studies indicate that:

  • Fluorine Substitution : The presence of a fluorine atom at the 5-position enhances receptor binding and biological activity.
  • Methyl Group : The methyl group at the 1-position contributes to the overall hydrophobic character, affecting membrane permeability and bioavailability .

Q & A

Q. What are the common synthetic routes for Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate?

The synthesis typically involves acylation and alkylation steps. For example, ethyl 5-chloro-1H-indole-2-carboxylate analogs are synthesized via Friedel-Crafts acylation using acyl chlorides and anhydrous aluminum chloride as a catalyst . Fluorination at the 5-position may employ electrophilic fluorinating agents like Selectfluor, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Solvents such as dichloromethane or toluene are critical for maintaining reaction efficiency .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-III resolves the 3D structure, including bond lengths, angles, and substituent orientations. For example, the crystal structure of methyl 5-fluoro-1H-indole-2-carboxylate (a close analog) reveals planarity of the indole ring and steric effects of the methyl group at N1 . Hydrogen-bonding interactions and packing motifs can further validate purity and stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., fluorine at C5, methyl at N1) and assess purity.
  • HPLC/GC-MS : Quantify yield and detect byproducts .
  • IR Spectroscopy : Confirms functional groups (e.g., ester carbonyl stretch at ~1700 cm1^{-1}) . Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reflux in 1,2-dichloroethane at 80–100°C minimizes side reactions during acylation .
  • Catalyst Selection : Anhydrous AlCl3_3 enhances electrophilic substitution efficiency but requires strict moisture control .
  • Purification : Combiflash chromatography (0–40% ethyl acetate/hexane gradient) isolates the product, while recrystallization from DMF/acetic acid removes impurities .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Multi-Technique Validation : Discrepancies in NMR chemical shifts (e.g., fluorine deshielding effects) can be clarified via 19^{19}F NMR or SCXRD .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, aiding in assigning ambiguous peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when elemental analysis conflicts with spectroscopic data .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

this compound serves as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Modifications at C3 (e.g., acyl groups) and N1 (methyl vs. bulkier substituents) are explored to enhance binding affinity to HIV-1 reverse transcriptase. Crystallographic data on analogous compounds reveal how fluorine substitution at C5 improves metabolic stability .

Q. What role does crystallographic software play in analyzing steric and electronic effects?

Programs like SHELXL refine thermal parameters and electron density maps to visualize steric hindrance from the methyl group at N1. ORTEP-III generates molecular graphics to compare experimental and theoretical bond angles, highlighting electronic effects of the fluorine atom .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.